2-(Pyrrolidin-1-ylcarbonyl)piperidine
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Overview
Description
The compound “2-(Pyrrolidin-1-ylcarbonyl)piperidine” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives is often planned on the basis of two main strategies: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . A selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines has been presented .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring and a piperidine ring . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
Pyrrolidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Role in Dipeptidyl Peptidase IV Inhibition
The compound plays a significant role as an inhibitor of dipeptidyl peptidase IV (DPP IV), a serine exopeptidase that deactivates incretin molecules, which are crucial for insulin secretion. DPP IV inhibitors, including those derived from pyrrolidine and piperidine structures, are valuable for treating type 2 diabetes mellitus due to their ability to maintain active incretin levels, thus promoting insulin secretion. The ongoing search for new DPP IV inhibitors highlights the compound's potential in diabetes treatment, despite the existence of several marketed molecules. The ideal DPP IV inhibitor would selectively inhibit the degradation of GLP-1 and GIP without affecting the protease's activity on other substrates or interfering with DPP IV's protein interactions (Mendieta, Tarragó, & Giralt, 2011).
Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring, a core component of 2-(Pyrrolidin-1-ylcarbonyl)piperidine, is extensively used in medicinal chemistry due to its ability to enhance stereochemistry, explore pharmacophore space, and contribute to the three-dimensional profile of compounds. This review focuses on the role of the pyrrolidine scaffold in developing bioactive molecules with target selectivity, including various derivatives and their impact on steric factors and biological activity. The structural versatility and stereogenicity of the pyrrolidine ring make it a valuable tool in designing new compounds with diverse biological profiles, highlighting its significance in drug discovery (Li Petri et al., 2021).
Pyrrolizidine Alkaloid Biosynthesis and Diversity
Pyrrolizidine alkaloids, to which this compound is structurally related, play a critical role in plant defense against herbivores. Studies on the evolution of pyrrolizidine alkaloid biosynthesis in the Senecioneae tribe have provided insights into the conserved biosynthetic pathways and the diverse profiles of these alkaloids. The recruitment of homospermidine synthase-encoding gene following gene duplication is a key step in the biosynthesis of pyrrolizidine alkaloids, underscoring the compound's relevance in studying plant secondary metabolite evolution (Langel, Ober, & Pelser, 2011).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(Pyrrolidin-1-ylcarbonyl)piperidine”, is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional (3d) coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the biological activity of various compounds .
Action Environment
It is known that the spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates, suggesting that the compound’s action may be influenced by its molecular environment .
properties
IUPAC Name |
piperidin-2-yl(pyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(12-7-3-4-8-12)9-5-1-2-6-11-9/h9,11H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOWANSFPWKXSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383327 |
Source
|
Record name | 2-(pyrrolidin-1-ylcarbonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
130605-98-0 |
Source
|
Record name | 2-(pyrrolidin-1-ylcarbonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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